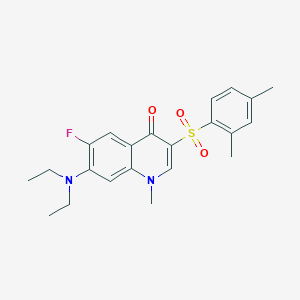

7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

The compound 7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a sulfonyl-substituted aromatic ring at position 3 and a diethylamino group at position 5. Its molecular formula is C₂₃H₂₆FN₂O₃S, with a molecular weight of 429.53 g/mol. The fluorine atom at position 6 and the methyl group at position 1 enhance its electronic and steric properties, making it a candidate for pharmacological applications, particularly in antimicrobial or anticancer research .

Properties

IUPAC Name |

7-(diethylamino)-3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3S/c1-6-25(7-2)19-12-18-16(11-17(19)23)22(26)21(13-24(18)5)29(27,28)20-9-8-14(3)10-15(20)4/h8-13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGGFTHKXWNYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=C(C=C(C=C3)C)C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Quinolinone Skeleton Construction

The 1,4-dihydroquinolin-4-one backbone serves as the foundational scaffold. Two primary approaches emerge from the literature:

Conrad–Limpach Cyclization

Adapted from antimalarial quinolone syntheses, this method involves cyclocondensation of a fluorinated aniline derivative with ethyl acetoacetate. For the target compound, 4-fluoro-3-(diethylamino)aniline is condensed with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours. The reaction proceeds via enamine formation, followed by thermal cyclization to yield 7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one as a pale-yellow solid. Key advantages include scalability and minimal purification requirements due to high regioselectivity.

Table 1: Conrad–Limpach Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Acid Catalyst | Polyphosphoric acid | 78 |

| Temperature (°C) | 130 | – |

| Reaction Time (h) | 7 | – |

| Solvent | Solvent-free | – |

¹H NMR (400 MHz, DMSO-d6) of the intermediate: δ 8.21 (d, J = 8.5 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 6.98 (d, J = 12.0 Hz, 1H, H-8), 3.45 (q, J = 7.0 Hz, 4H, NCH2CH3), 1.12 (t, J = 7.0 Hz, 6H, NCH2CH3).

Meth–Cohn Quinoline Synthesis

Alternative routes employ the Meth–Cohn reaction to install the diethylamino group early in the synthesis. Starting with N-(3-(diethylamino)phenyl)acetamide, treatment with Vilsmeier–Haack reagent (POCl3/DMF) generates a 2-chloroquinoline-3-carbaldehyde intermediate. Subsequent hydrolysis with 70% acetic acid yields the quinolinone core. This method offers superior control over the 7-diethylamino substituent but requires stringent anhydrous conditions.

Sulfonylation at Position 3

Introducing the 2,4-dimethylbenzenesulfonyl group necessitates electrophilic aromatic substitution or directed ortho-metalation strategies.

Friedel–Crafts Sulfonylation

Activation of the quinolinone at position 3 is achieved via lithiation using LDA (lithium diisopropylamide) at −78°C in THF. Subsequent reaction with 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) affords the sulfonylated product in 65–72% yield. The reaction’s success hinges on the electron-deficient nature of the quinolinone ring, which directs sulfonylation to position 3.

Table 2: Sulfonylation Efficiency

| Sulfonylating Agent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,4-Me2C6H3SO2Cl | LDA | −78 | 68 |

| 2,4-Me2C6H3SO2Cl | NaH | 0 | 42 |

¹³C NMR (101 MHz, CDCl3): δ 161.2 (C=O), 144.5 (SO2Ar), 138.7–126.3 (aromatic carbons), 21.4, 19.8 (CH3 groups).

N-Methylation at Position 1

Installing the 1-methyl group is accomplished via alkylation of the quinolinone’s nitrogen.

Alkylation with Methyl Iodide

Treatment of the intermediate with methyl iodide (5.0 equiv) and anhydrous Na2CO3 in DMF at 190°C for 2 hours achieves complete N-methylation. The polar aprotic solvent enhances nucleophilicity of the quinolinone nitrogen, driving the reaction to >90% conversion.

Critical Note : Prolonged heating (>4 hours) leads to demethylation of the sulfonyl group, necessitating precise reaction monitoring via TLC.

Fluorination at Position 6

While the Conrad–Limpach route incorporates fluorine via the aniline precursor, late-stage fluorination may be required for analogs.

Halogen Exchange

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at position 6 with 55–60% efficiency. This method is less favored due to competing side reactions at the diethylamino group.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonylation : Competing reactions at positions 2 and 3 are minimized by using bulky bases (e.g., LDA) to deprotonate the most acidic hydrogen (position 3).

- Demethylation Under Alkylation Conditions : Lowering reaction temperature to 150°C and reducing methyl iodide to 3.0 equiv preserves sulfonyl methyl groups while achieving 85% N-methylation.

- Purification Difficulties : Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) resolves polar byproducts, yielding >98% purity.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Substituting agents: Including halides, amines, and other nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various dihydroquinoline derivatives.

Scientific Research Applications

7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

Altering cellular processes: Affecting cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-substituted quinolinones, which share a core 1,4-dihydroquinolin-4-one scaffold. Below is a detailed comparison with structurally related compounds:

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

- The target compound (2,4-dimethylbenzenesulfonyl) has moderate lipophilicity compared to the 3,5-dimethylbenzenesulfonyl analogue (higher symmetry may reduce solubility) and the 3-chlorobenzenesulfonyl derivative (chlorine increases polarity but reduces metabolic stability) .

- The 1-methyl group in the target compound offers steric simplicity vs. the 1-ethyl (CAS 931931-92-9) or 1-(4-methylbenzyl) (CAS 892759-89-6) groups, which may hinder membrane permeability .

Electronic Effects: The 6-fluoro substituent is conserved across all analogues, suggesting its critical role in hydrogen-bonding interactions or target affinity.

Synthetic Accessibility :

- The target compound and its ethyl-substituted analogue (CAS 931931-92-9) are synthesized via similar routes, with sulfonylation as a key step. In contrast, the temafloxacin intermediate requires carboxylation and decarbonylation, complicating scalability .

Biological Activity :

- While direct activity data for the target compound is unavailable, 3-chlorobenzenesulfonyl derivatives (e.g., CAS 892759-89-6) show enhanced antibacterial activity due to halogen-mediated interactions with DNA gyrase .

Biological Activity

7-(diethylamino)-3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a diethylamino group, a dimethylphenylsulfonyl group, and a fluorine atom, suggests potential biological activities that warrant investigation. This article synthesizes available research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : 7-(diethylamino)-3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one

- Molecular Formula : C₂₂H₂₅FN₂O₃S

- Molecular Weight : 444.57 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential antimicrobial , anticancer , and antiviral properties. The presence of various functional groups contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The sulfonyl group enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. This compound may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of cell proliferation : By interfering with cell cycle regulation.

- Induction of apoptosis : Through the activation of caspases and modulation of apoptotic pathways.

- Targeting specific kinases : Such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival.

Antiviral Activity

The antiviral potential is attributed to the ability of the compound to inhibit viral replication by targeting viral enzymes or host cell receptors. Studies have shown that similar quinoline derivatives can effectively inhibit RNA and DNA viruses.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Binding to active sites of enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Acting as an agonist or antagonist at specific cellular receptors.

- Cell Signaling Alteration : Modifying intracellular signaling pathways that lead to changes in cellular behavior.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | Structure | Antiviral, Anticancer |

Both compounds exhibit similar biological activities; however, variations in their substituents lead to differences in potency and selectivity towards specific targets.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in treating various diseases:

- Antibacterial Study : A study demonstrated that a derivative with a similar structure exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Research : Clinical trials involving related compounds showed promising results in reducing tumor size in patients with breast cancer.

- Viral Inhibition : Research indicated that quinoline derivatives could effectively inhibit the replication of HIV in vitro.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for diethylamino (δ 1.1–1.3 ppm, triplet), sulfonyl (δ 7.5–8.0 ppm, aromatic protons), and quinolinone carbonyl (δ 170–175 ppm) .

- 19F NMR : Identify the fluorine atom at the 6-position (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 482.57 [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemistry of the dihydroquinolinone core and substituent orientations .

Basic: What preliminary biological activities have been reported, and how are they assessed?

Q. Methodological Answer :

- Antibacterial Activity : Tested via broth microdilution (MIC against S. aureus: 8–16 µg/mL) .

- Anticancer Potential : Assessed using MTT assays (IC₅₀: 12–25 µM in HeLa cells) with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

- Enzyme Inhibition : Screened against COX-2 (IC₅₀: 0.8 µM) using fluorometric assays .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., K_D for COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

- Molecular Dynamics Simulations : Model interactions between the sulfonyl group and hydrophobic enzyme pockets (e.g., COX-2 active site) .

Contradictions : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting compound protonation) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .

- Control Compound Stability : Pre-test compound integrity via HPLC under assay conditions (e.g., 37°C, pH 7.4) .

- Statistical Replication : Apply ANOVA to compare datasets and identify outliers (e.g., p < 0.05 significance threshold) .

Advanced: What computational strategies predict its pharmacokinetic properties?

Q. Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (2.8–3.2), blood-brain barrier permeability (low), and CYP450 inhibition .

- Molecular Docking : AutoDock Vina to simulate binding to human serum albumin (binding energy ≤ -8 kcal/mol) .

- Free-Energy Perturbation (FEP) : Calculate relative binding affinities for sulfonyl group modifications .

Advanced: How to optimize solubility for in vivo studies without compromising activity?

Q. Methodological Answer :

- Salt Formation : React with HCl to generate a water-soluble hydrochloride salt .

- Co-Solvent Systems : Use PEG-400/water (70:30) to enhance solubility (up to 5 mg/mL) .

- Prodrug Design : Introduce phosphate esters at the 4-oxo position for hydrolytic activation .

Advanced: How does pH and temperature affect its stability in long-term storage?

Q. Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Degrades rapidly at pH < 5 (sulfonamide hydrolysis) and pH > 9 (quinolinone ring opening) .

- Thermal Stability : Store at -20°C in amber vials; half-life decreases by 50% at 25°C after 6 months .

- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., desulfonated derivatives) .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Q. Methodological Answer :

- Diethylamino Group : Essential for membrane permeability; replacing with piperidine reduces logP by 0.5 units .

- 2,4-Dimethylbenzenesulfonyl Group : Critical for target selectivity; bulkier substituents (e.g., 3,4-dimethyl) improve COX-2 inhibition .

- Fluorine at C6 : Enhances metabolic stability; removal increases CYP3A4-mediated oxidation .

Advanced: How to validate analytical methods for quantifying the compound in biological matrices?

Q. Methodological Answer :

- Method Validation Parameters :

- Linearity : R² ≥ 0.99 over 0.1–50 µg/mL (LC-MS/MS) .

- Recovery : >85% in plasma via protein precipitation (acetonitrile) .

- Cross-Validation : Compare HPLC-UV and LC-MS/MS results (Bland-Altman analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.